molecular formula C8H7FO3 B1304897 Methyl 5-fluoro-2-hydroxybenzoate CAS No. 391-92-4

Methyl 5-fluoro-2-hydroxybenzoate

Cat. No.: B1304897
CAS No.: 391-92-4
M. Wt: 170.14 g/mol
InChI Key: DGHBWVVOJLVMFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-fluoro-2-hydroxybenzoate is an organic compound with the molecular formula C8H7FO3. It is a derivative of salicylic acid, where the hydroxyl group at the second position is substituted with a fluorine atom. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-fluoro-2-hydroxybenzoate can be synthesized through the esterification of 5-fluorosalicylic acid with methanol. The reaction typically involves the use of concentrated sulfuric acid as a catalyst. The process is carried out under reflux conditions for about 48 hours, followed by neutralization and extraction to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and automated systems ensures higher efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-fluoro-2-hydroxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biochemical Applications

Methyl 5-fluoro-2-hydroxybenzoate serves as a substrate in various biochemical assays. Its role in enzyme-linked immunosorbent assays (ELISA) is particularly notable.

Peroxidase Activity Detection

This compound is utilized as a substrate for detecting peroxidase activity, which is crucial in various biological and clinical assays. The detection involves colorimetric changes that can be quantified, making it a valuable tool in laboratory settings .

Case Study: ELISA Development

In a study focused on developing sensitive ELISA methods, this compound was employed to enhance the detection limits of peroxidase-linked antibodies. The assay demonstrated improved sensitivity and specificity compared to traditional substrates .

Medicinal Chemistry

This compound has been explored for its potential therapeutic applications due to its structural properties.

High-Affinity Receptor Ligands

Research has indicated that modifications of this compound can lead to the development of high-affinity ligands for serotonin receptors, particularly the 5-HT4 receptor. These ligands are being investigated for their potential use in positron emission tomography (PET) imaging .

Case Study: Radiolabeling for Imaging

A study investigated the synthesis and radiolabeling of derivatives of this compound to create effective imaging agents for PET scans. The modifications allowed for rapid labeling with carbon-11 and fluorine-18 isotopes, enhancing the utility of these compounds in neuroimaging .

Chemical Synthesis

This compound is also a key intermediate in the synthesis of various pharmaceutical compounds.

Modular Synthesis Techniques

Recent advancements in synthetic methodologies have utilized this compound as a building block in modular synthesis approaches, allowing for the rapid generation of diverse functional libraries . This versatility makes it an attractive target for chemical synthesis in drug development.

Application AreaDescriptionReferences
Biochemical AssaysSubstrate for peroxidase activity detection in ELISA
Medicinal ChemistryDevelopment of high-affinity receptor ligands for PET imaging
Chemical SynthesisIntermediate in modular synthesis techniques for generating diverse compounds

Safety Data :

  • Causes skin irritation (H315)
  • Causes serious eye irritation (H319)
  • May cause respiratory irritation (H335) .

Proper safety measures should be taken when working with this compound, including the use of personal protective equipment.

Mechanism of Action

The mechanism of action of methyl 5-fluoro-2-hydroxybenzoate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds, increasing its binding affinity to enzymes and receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-fluoro-2-hydroxybenzoate is unique due to the presence of the fluorine atom at the fifth position, which significantly alters its chemical and biological properties compared to its analogs. The fluorine atom increases the compound’s stability and enhances its ability to interact with biological targets, making it a valuable compound in various applications .

Biological Activity

Methyl 5-fluoro-2-hydroxybenzoate, with the chemical formula C₈H₇F O₃ and CAS number 391-92-4, is a fluorinated organic compound that has garnered attention in various fields, particularly in medicinal chemistry and agrochemicals. Its synthesis and biological activities are of significant interest due to its potential applications in pharmaceuticals, especially as an intermediate in drug development.

This compound is characterized by its fluorinated aromatic structure, which enhances its biological activity. The compound is often synthesized through methods involving the introduction of fluorine into the benzoic acid framework, which can significantly affect its interaction with biological targets. It has been utilized in the development of macrocyclic ALK inhibitors for cancer treatment, indicating its relevance in oncology research .

Anticancer Properties

One of the most notable applications of this compound is in the synthesis of compounds that exhibit anticancer activity. Research has shown that derivatives of this compound can act as inhibitors of various cancer-related pathways. For example, it has been involved in the synthesis of bridged bicyclic heterocycles that serve as BTK inhibitors for non-Hodgkin's lymphoma treatment .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundMechanism of ActionReference
AnticancerMacrocyclic ALK inhibitorsInhibition of ALK signaling pathways
AnticancerBTK inhibitorsSuppression of B-cell receptor signaling
Antiproliferative3-arylisoquinolinonesBinding to microtubules, inducing apoptosis

Neuropharmacological Effects

In addition to its anticancer properties, this compound has been investigated for its neuropharmacological effects. Modifications to its structure have been explored to enhance binding affinity for neurotransmitter receptors, potentially leading to new treatments for neurological disorders . The compound's ability to cross the blood-brain barrier makes it a candidate for further research in neuropharmacology.

Case Study 1: Synthesis and Evaluation of ALK Inhibitors

A study focused on synthesizing analogs of this compound revealed that specific modifications could enhance their efficacy as ALK inhibitors. The synthesized compounds were evaluated for their binding affinity and inhibitory potency against ALK-positive cancer cell lines, demonstrating promising results that warrant further investigation .

Case Study 2: Neurotransmitter Receptor Ligands

Another research effort aimed at developing high-affinity ligands for serotonin receptors included structural modifications of this compound. The findings indicated that certain derivatives could serve as effective radioligands for imaging brain activity using PET scans, showcasing the compound's versatility in medicinal applications .

Properties

IUPAC Name

methyl 5-fluoro-2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO3/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGHBWVVOJLVMFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40382493
Record name Methyl 5-fluoro-2-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

391-92-4
Record name Methyl 5-fluoro-2-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 5-fluoro-2-hydroxybenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

5-Fluorosalicylic acid (272.6 g, 1.74 mol) was dissolved in methanol (1.3 L) to form a clear solution. Concentrated sulfuric acid (50 ml) was slowly added to the methanol solution with vigorous stirring. The solution was heated to reflux for 4 hours. Trimethyl orthoformate (200 ml) was added slowly to the reaction solution. 300 ml of solvents (methyl formate and methanol) was distilled off. The remaining reaction solution was heated at 66° C. (refluxing temperature) for 16 hours. HPLC analysis indicated that the reaction was complete. Reaction solution was cooled to ambient temperature. Solvent was removed under reduced pressure. The residue was partitioned between water (140 ml) and methylene chloride (220 ml). Organic layer was separated. Aqueous layer was extracted with methylene chloride (3×220 ml). The combined organic layer was washed with water (270 ml), brine (270 ml) and dried with MgSO4. The organic solution was concentrated to dryness to afford crude product (293.8 g). This crude material was used in the next step without further purification. 1H NMR (300 MHz, CDCl3) δ 3.96 (s, 3H), 6.94 (dd, 1H, J=4.5 Hz and J=9.0 Hz), 7.19 (m, 1H), 7.50 (dd, 1H, J=3.3 Hz and J=8.7 Hz), 10.508 (s, 1H).
Quantity
272.6 g
Type
reactant
Reaction Step One
Quantity
1.3 L
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-fluoro-2-hydroxybenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 5-fluoro-2-hydroxybenzoate
Reactant of Route 3
Reactant of Route 3
Methyl 5-fluoro-2-hydroxybenzoate
Reactant of Route 4
Reactant of Route 4
Methyl 5-fluoro-2-hydroxybenzoate
Reactant of Route 5
Reactant of Route 5
Methyl 5-fluoro-2-hydroxybenzoate
Reactant of Route 6
Reactant of Route 6
Methyl 5-fluoro-2-hydroxybenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.